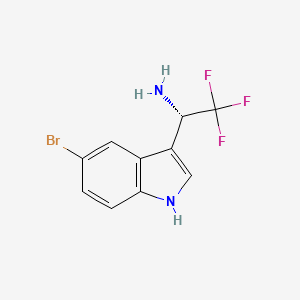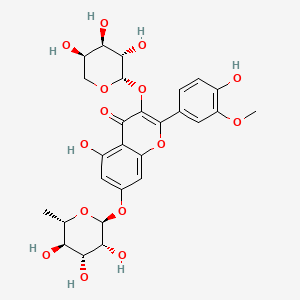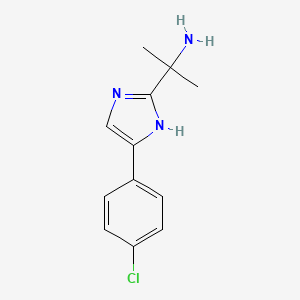
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate is an organic compound with the molecular formula C13H13BrO3. It is a derivative of chroman, a bicyclic compound that includes a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom and an acrylate group in its structure makes it a versatile compound in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate typically involves the following steps:
Bromination: The chroman derivative is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Acrylation: The brominated chroman is then subjected to acrylation using methyl acrylate in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and acrylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, thiocyanates.
Scientific Research Applications
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The bromine atom and acrylate group facilitate its binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(R,E)-Methyl 3-(6-chlorochroman-2-yl)acrylate: Similar structure but with a chlorine atom instead of bromine.
(R,E)-Methyl 3-(6-fluorochroman-2-yl)acrylate: Contains a fluorine atom instead of bromine.
(R,E)-Methyl 3-(6-iodochroman-2-yl)acrylate: Contains an iodine atom instead of bromine.
Uniqueness
(R,E)-Methyl 3-(6-bromochroman-2-yl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C13H13BrO3 |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
methyl (E)-3-[(2R)-6-bromo-3,4-dihydro-2H-chromen-2-yl]prop-2-enoate |
InChI |
InChI=1S/C13H13BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,5-8,11H,2,4H2,1H3/b7-5+/t11-/m1/s1 |
InChI Key |
XDNIKYAMKFETAE-OKPNEXGHSA-N |
Isomeric SMILES |
COC(=O)/C=C/[C@H]1CCC2=C(O1)C=CC(=C2)Br |
Canonical SMILES |
COC(=O)C=CC1CCC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)
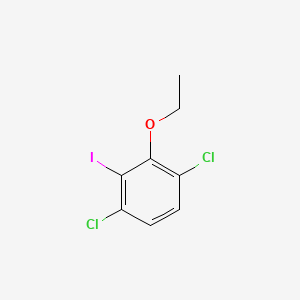

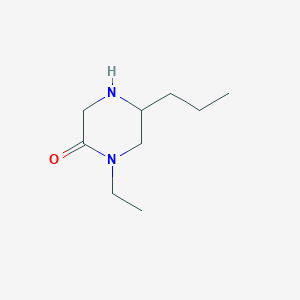
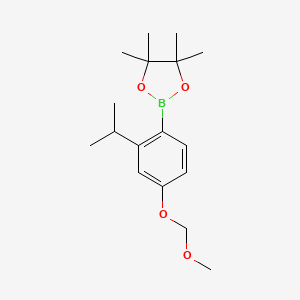


![ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B14032254.png)
![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
